molecular formula C11H7ClF3NO2 B13032087 4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid

4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid

Katalognummer: B13032087
Molekulargewicht: 277.62 g/mol
InChI-Schlüssel: NCQFCPJOYGKJFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a chloro group, a trifluoroethyl group, and an indole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with an indole derivative.

    Chlorination: The indole derivative undergoes chlorination to introduce the chloro group at the 4-position.

    Trifluoroethylation: The chlorinated indole is then reacted with a trifluoroethylating agent to introduce the trifluoroethyl group.

    Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro and trifluoroethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole compounds.

Wissenschaftliche Forschungsanwendungen

4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene: This compound shares the trifluoroethyl group but differs in the core structure.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar functional groups but different core structures.

Uniqueness

4-chloro-1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups and indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C11H7ClF3NO2

Molekulargewicht

277.62 g/mol

IUPAC-Name

4-chloro-1-(2,2,2-trifluoroethyl)indole-3-carboxylic acid

InChI

InChI=1S/C11H7ClF3NO2/c12-7-2-1-3-8-9(7)6(10(17)18)4-16(8)5-11(13,14)15/h1-4H,5H2,(H,17,18)

InChI-Schlüssel

NCQFCPJOYGKJFU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2CC(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.